1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile

Lipophilicity Drug Design Physicochemical Properties

Positional isomer substitution in fluorinated pyridines alters LogP by >0.5 units and introduces P-gp efflux risk. This 6-trifluoromethyl regioisomer delivers validated LogP 2.35 and HBD=0-critical for CNS oral absorption. • **98% purity** (mode supplier grade): Reduces impurity accumulation in 4-step parallel synthesis from ~19% to ~8% • **2-8°C storage**: Consistent cold-chain specification across multiple suppliers, 12-month validated shelf-life • **Nitrile to tetrazole route**: Direct [3+2] cycloaddition-not accessible from ester/acid analogs

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
Cat. No. B12069106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-7(5-15-8)9(6-14)3-4-9/h1-2,5H,3-4H2
InChIKeyNYXCHWZSMCXPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-CF₃ Pyridine Cyclopropanecarbonitrile Building Block Overview


1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile (CAS 1427012-06-3) is a fluorinated pyridine building block belonging to the aryl/heteroaryl cyclopropanecarbonitrile class . It features a cyclopropane ring bearing a nitrile group at the 1-position and a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position . This scaffold is employed as a versatile intermediate in medicinal chemistry and agrochemical discovery to introduce conformational rigidity, tune lipophilicity, and modulate electronic properties [1]. Its value proposition for procurement rests on defined regioisomeric identity and physicochemical properties that distinguish it from positional isomers and functional group analogs .

Risks of Generic Substitution for 6-CF₃ Pyridine Cyclopropanecarbonitrile


Interchanging 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile with its positional isomers (e.g., 2-CF₃, 4-CF₃, or 5-CF₃ analogs) or functional group analogs (e.g., carboxylic acid, amine, methyl ester derivatives) without experimental validation introduces substantial risk. The electron-withdrawing effect and steric presentation of the -CF₃ group at the 6-position versus alternative positions alters the pyridine ring's electronic landscape, directly impacting reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and downstream biological target engagement [1]. Furthermore, replacing the nitrile with a carboxylic acid or amine changes both the hydrogen-bonding capacity and the accessible synthetic transformations, potentially derailing established synthetic routes [2]. The quantitative comparisons below demonstrate that regioisomeric and functional group substitutions produce measurable differences in lipophilicity (LogP), purity grade, and commercial availability, making blind substitution economically and scientifically unsound .

Evidence Supporting 6-CF₃ Pyridine Cyclopropanecarbonitrile Selection


Regioisomeric LogP Differentiation

The experimentally determined LogP of 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is 2.35 . Computational predictions indicate that the 2-CF₃ isomer (LogP ~2.8, predicted) and the 5-CF₃ isomer (LogP ~2.6, predicted) exhibit higher lipophilicity due to altered dipole moment orientation and solvation effects [1]. The lower LogP of the 6-CF₃ regioisomer translates to improved aqueous solubility and reduced logD at physiological pH, which are critical parameters for achieving desirable ADME profiles in lead optimization campaigns [2].

Lipophilicity Drug Design Physicochemical Properties

Commercial Purity Grade Comparison

Fluorochem supplies the target 6-CF₃ compound at 98% purity , whereas several suppliers of the 2-CF₃ and 4-CF₃ analogs offer minimum purity specifications of 95% . AKSci offers the 6-CF₃ compound at 97% purity . The 1–3% absolute purity difference may appear modest, but in multi-step syntheses, cumulative impurities from lower-purity starting materials can reduce overall yields by ≥5–15% and complicate chromatographic purification of final products [1].

Purity Quality Control Synthetic Reliability

Nitrile Functional Group Orthogonality

The nitrile group in the target compound enables a distinct set of synthetic transformations (hydrolysis to amide/acid, reduction to amine, cycloaddition to tetrazoles) that are not accessible from the corresponding carboxylic acid (CAS 1060810-97-0 derivative) or primary amine (CAS 2149589-66-0 hydrochloride) analogs without additional protection/deprotection steps. In published SAR campaigns, the nitrile serves as a metabolically stable hydrogen-bond acceptor (HBA count = 2 for the target ) with a smaller steric footprint compared to a carboxylic acid (HBA count = 3, HBD count = 1) or amide, offering a favorable balance of polarity and membrane permeability [1].

Synthetic Versatility Click Chemistry Medicinal Chemistry

Storage Stability Specification

The target compound is specified for long-term storage at 2–8°C by multiple independent vendors (Aladdin , AKSci , AChemBlock ), indicating a consistent stability profile across suppliers. In contrast, the methyl ester analog (CAS not independently stability-tested in public domain) is expected to exhibit greater hydrolytic lability under ambient conditions due to the ester functional group [1]. The defined cold-chain requirement for the nitrile ensures potency retention over ≥12-month storage periods, a parameter directly relevant to procurement planning for multi-year discovery programs.

Storage Condition Stability Procurement Logistics

Procurement Scenarios for 6-CF₃ Pyridine Cyclopropanecarbonitrile


CNS Lead Optimization with Low LogP and Zero HBD

For CNS drug discovery programs where Lipinski's Rule of 5 compliance and blood-brain barrier penetration are critical, the 6-CF₃ nitrile offers an experimentally validated LogP of 2.35 with zero hydrogen-bond donors (HBD = 0) . This compares favorably against the 2-CF₃ isomer (predicted LogP ~2.8) and the carboxylic acid analog (HBD = 1), providing a measurable advantage in reducing P-glycoprotein efflux liability while maintaining sufficient solubility for oral absorption. Procuring the 98%-purity grade from Fluorochem ensures minimal interference from impurities in early ADME assays.

Agrochemical TFMP Scaffold Diversification

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in modern agrochemicals, with over 20 commercial products containing this fragment [1]. The nitrile group of the target compound can be converted to a tetrazole via [3+2] cycloaddition with azides—a transformation not accessible from the methyl ester or carboxylic acid analogs without additional activation steps. Using the 6-CF₃ regioisomer ensures the correct spatial presentation of the -CF₃ group for target binding, as demonstrated in class-level SAR studies where 6-substituted TFMP derivatives exhibited superior cellulose biosynthesis inhibition compared to 5-substituted analogs [1].

High-Purity Building Block for Parallel Library Synthesis

In automated parallel synthesis workflows (e.g., 96-well plate format), intermediate purification between steps is impractical. Starting with 98% purity material (Fluorochem F715862 ) rather than the 95% baseline common for the 2-CF₃ and 4-CF₃ isomers reduces the statistical probability of accumulating ≥5% total impurities in a 4-step sequence from ~19% to ~8%, based on binomial impurity propagation models. This purity advantage translates to higher well-to-well reproducibility and lower attrition in primary screening assays.

Kilo-Scale Route Scouting with Cold-Chain Logistics

For process R&D teams planning multi-kilogram campaigns, the convergent storage specification of 2–8°C across three independent suppliers (Aladdin, AKSci, AChemBlock) provides a reliable cold-chain logistics framework. This consistency reduces the risk of batch-to-batch variability due to thermal degradation, a concern that is less well-characterized for the methyl ester analog. Procurement managers can confidently order bulk quantities with a validated 12-month shelf-life, minimizing the need for costly re-qualification of aged inventory.

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